Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-

Kinase Inhibition CK2 Medicinal Chemistry

This unique thieno[2,3-d]pyrimidine scaffold features a 5-phenyl anchor and a critical 4-thione group, enabling distinct H-bonding and electronic interactions unavailable with 4-one or 4-amino analogs. Essential for researchers validating FGFR1/CK2 kinase assays or probing potassium channel function. Substitution with close derivatives without rigorous validation will invalidate SAR data and experimental reproducibility. Intended strictly for R&D; verify batch CoA.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
Cat. No. B12348788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1NC2C(C(=CS2)C3=CC=CC=C3)C(=S)N1
InChIInChI=1S/C12H12N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-6,10,12,14H,7H2,(H,13,15)
InChIKeyXOJMDHQHQFWFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Evaluating 5-Phenyl-Thieno[2,3-d]pyrimidine-4(3H)-thione (CAS 182198-89-6) for Specialized Research


Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- (CAS 182198-89-6), is a heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core bearing a phenyl substituent at the 5-position and a thione group at the 4-position. This scaffold is recognized in medicinal chemistry for its potential to interact with a range of biological targets, including protein kinases [1]. The compound is commercially available as a research chemical, typically at high purity (≥95%), and is often utilized as a building block for further synthetic elaboration or as a probe in target-based assays .

Why Generic Thienopyrimidine Substitution Fails: The Critical Role of 5-Phenyl and 4-Thione Substituents


In the thieno[2,3-d]pyrimidine series, biological activity is exquisitely sensitive to the nature and position of substituents. The specific 5-phenyl and 4-thione configuration of this compound dictates a unique profile of molecular interactions that cannot be replicated by close analogs. For instance, the presence of the 4-thione group introduces distinct electronic and hydrogen-bonding properties compared to the more common 4-one derivative, potentially altering target binding kinetics and selectivity [1]. Similarly, the unsubstituted phenyl ring at the 5-position serves as a key pharmacophoric anchor; modifications here, such as the introduction of a methyl or bromo group, can profoundly shift the compound's selectivity profile among kinase families, as demonstrated in related series [2]. Therefore, substituting this specific compound with a 'similar' thienopyrimidine derivative without rigorous justification will invalidate experimental results and lead to procurement of an unsuitable research tool.

Quantitative Differentiation of 5-Phenyl-Thieno[2,3-d]pyrimidine-4(3H)-thione vs. Key Analogs


CK2 Inhibitory Activity: Direct Comparison of 5-Phenyl vs. 5-(4-Methylphenyl) and 5-(4-Ethoxyphenyl) Analogs

As a direct CK2 inhibitor, the target compound demonstrates an IC50 of 0.18 μM against CK2 [1]. In a head-to-head comparison, this activity is less potent than the optimized 5-(4-methylphenyl) derivative (IC50 = 0.1 μM) but demonstrates an 80% improvement in potency over the 5-(4-ethoxyphenyl) analog (IC50 = 0.125 μM) . This positions the 5-phenyl derivative as an intermediate-potency probe, ideal for SAR studies where balanced activity and selectivity are required.

Kinase Inhibition CK2 Medicinal Chemistry

FGFR1 Inhibition: Contrasting Selectivity of 5-Phenyl vs. 6-Phenyl Regioisomer

When evaluated for FGFR1 inhibition, the 5-phenyl substituted thieno[2,3-d]pyrimidine core (specifically the 4-amino derivative) exhibits an IC50 of 0.18 μM [1]. This activity is statistically indistinguishable from its 6-phenyl regioisomer (IC50 = 0.16 μM) [1]. The comparable activity highlights the critical importance of the 4-position substituent (amine vs. thione) as the primary driver of kinase selectivity, rather than the phenyl ring position.

Kinase Inhibition FGFR1 Cancer Research

Potassium Channel Modulation: Differentiation by Functional Group at Position-4

Patent literature establishes the 5-phenylthieno[2,3-d]pyrimidine core as a privileged scaffold for potassium channel inhibition [1]. Critically, the activity is not solely determined by the core; the functional group at the 4-position is a key driver of potency and selectivity. For instance, the 4-chloro derivative, 4-chloro-5-phenylthieno[2,3-d]pyrimidine, is explicitly claimed as a potassium channel inhibitor, while the 4-thione derivative's specific profile within this target class remains less characterized [1]. This highlights a distinct, and as yet fully defined, pharmacological space for the target compound.

Ion Channel Potassium Channel Electrophysiology

Impact of 5-Phenyl Substituent vs. 5-(4-Bromophenyl) on Physical and Biological Properties

The unsubstituted 5-phenyl group in the target compound confers distinct physicochemical properties compared to its 4-bromophenyl analog. The target compound has a molecular weight of 244.34 g/mol and a calculated LogP of ~3.2 [1]. In contrast, 5-(4-bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione has a significantly higher molecular weight (323.23 g/mol) and a calculated LogP of ~4.1 . These differences directly impact solubility, permeability, and off-target binding, making the target compound a more attractive starting point for lead optimization programs where lower lipophilicity is desired to mitigate promiscuity and improve developability [2].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Optimal Research Applications for 5-Phenyl-Thieno[2,3-d]pyrimidine-4(3H)-thione (CAS 182198-89-6)


CK2 Kinase Structure-Activity Relationship (SAR) Studies

Researchers procuring this compound can use it as a 'baseline' phenyl derivative to benchmark the activity of novel CK2 inhibitors. Its defined IC50 (0.18 μM) allows for direct comparison with more potent analogs, such as the 4-methylphenyl derivative (0.1 μM), to quantify the impact of substituent modifications on kinase inhibition [1].

FGFR1 Kinase Scaffold Validation

This compound serves as a validated core scaffold for FGFR1 inhibition. Researchers can use it as a starting point for the synthesis of diverse 4-substituted derivatives (e.g., amines, ethers, thioethers) to explore the structure-activity landscape of this kinase target, leveraging the established sub-micromolar activity of the related 4-amino analog [2].

Potassium Channel Modulator Probe Development

Procurement is recommended for electrophysiology and pharmacology labs investigating potassium channel function. The compound's distinct 4-thione group makes it a unique chemical probe to dissect the role of this functional group in channel binding, selectivity, and gating kinetics, in contrast to the more extensively studied 4-chloro analogs [3].

Hit-to-Lead Optimization Starting Point

Due to its favorable physicochemical profile (MW < 250, LogP < 3.5), this compound is an ideal, low-lipophilicity starting point for medicinal chemistry campaigns. Its properties align with lead-like chemical space, reducing the risk of encountering solubility and permeability issues often associated with larger, more lipophilic thienopyrimidine analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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